"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" IUPAC name and synonyms
"N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide" IUPAC name and synonyms
An In-Depth Technical Guide to (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide
Introduction
(9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a member of the macamide class of secondary metabolites, which are naturally occurring benzylamides of fatty acids.[1] Originally identified in the Peruvian plant Lepidium meyenii (Maca), this compound has garnered significant interest for its potential neuroprotective and anticonvulsant properties.[1][2] This guide provides a comprehensive overview of its chemical identity, biological activity, mechanism of action, and the experimental workflows used to validate its therapeutic potential.
Part 1: Nomenclature and Chemical Identification
A precise understanding of a compound begins with its unequivocal identification. The formal nomenclature and associated identifiers for this macamide are crucial for accurate database searches and regulatory submissions.
IUPAC Name: The systematically generated and internationally recognized name for this compound is (9Z,12Z)-N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide .[3]
Synonyms and Common Identifiers: In scientific literature and commercial catalogs, the compound is referenced by several names and codes:
-
N-(3-Methoxybenzyl)-(9Z,12Z)-octadecadienamide
-
N-(3-Methoxy)Benzyllinoleamide[3]
-
N-3-methoxybenzyl-linoleamide[3]
-
3-MBL (an abbreviation used in research studies)[4]
Key Chemical Data Summary:
| Identifier | Value | Source |
| CAS Number | 883715-22-8 | [2][3][5] |
| Molecular Formula | C₂₆H₄₁NO₂ | [2][3][5] |
| Molecular Weight | 399.61 g/mol | [5] |
| Physical Form | Oil | [2] |
| Common Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Part 2: Biological Activity and Mechanism of Action
The therapeutic interest in (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide (3-MBL) is primarily focused on its activity within the central nervous system, specifically its role as an anticonvulsant.[6]
Core Activity: Anticonvulsant Effects
Recent preclinical studies have demonstrated that synthetically derived 3-MBL exhibits significant anticonvulsant effects.[6] In rodent models of chemically-induced epilepsy, administration of 3-MBL resulted in a higher probability of survival and mitigation of seizure severity.[6] This positions the compound as a promising candidate for further investigation in the treatment of neurological disorders like epilepsy.
Proposed Mechanism: Modulation of the Endocannabinoid System
The leading hypothesis for 3-MBL's neuroprotective action is its interaction with the endocannabinoid system (ECS).[1][6] The ECS is a critical neuromodulatory system, and its dysregulation is implicated in the pathophysiology of epilepsy.[6]
The mechanism is believed to involve the inhibition of Fatty Acid Amide Hydrolase (FAAH), a membrane-bound enzyme responsible for the degradation of the endogenous cannabinoid, anandamide.[1][7] By inhibiting FAAH, 3-MBL prevents the breakdown of anandamide, leading to an increase in its local concentration.[6] Elevated anandamide levels enhance signaling through cannabinoid receptors (primarily CB1), which can stabilize neuronal excitability and produce an anticonvulsant effect.[1] This structural and functional similarity to anandamide makes macamides like 3-MBL compelling molecules for neurological drug development.[1]
It is critical to distinguish this compound from a structurally similar macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrien amide. This related molecule, containing an additional double bond, has been investigated for its role in promoting bone formation via the Wnt/β-catenin signaling pathway and is primarily researched in the context of osteoporosis.[8][9][10]
Part 3: Experimental Validation Workflows
The validation of 3-MBL's therapeutic potential follows a logical progression from computational prediction to biological verification. This dual approach strengthens the evidence base and provides mechanistic insights that a singular method cannot.
In Silico Analysis: Predicting Bioactivity
Rationale: Before committing to resource-intensive in vivo studies, computational methods are employed to predict the compound's interaction with its biological target. Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and quantify the binding affinity between a ligand (3-MBL) and a protein (FAAH).[6][7] This approach allows researchers to hypothesize a mechanism of action—in this case, that 3-MBL could physically obstruct the enzyme's active site.[6]
Caption: Workflow for in silico prediction of 3-MBL's interaction with the FAAH enzyme.
In Vivo Protocol: Anticonvulsant Activity in a Rodent Model
Rationale: This protocol describes a widely accepted animal model for inducing status epilepticus to test the efficacy of potential anticonvulsant drugs.[6] Pilocarpine, a muscarinic acetylcholine receptor agonist, is used to induce seizures. The Racine scale provides a standardized method for scoring the behavioral severity of the seizures, ensuring objective and reproducible data collection. Diazepam, a standard-of-care anticonvulsant, is often used as a positive control to validate the model.[1]
Step-by-Step Protocol:
-
Animal Acclimatization: Male Sprague Dawley rats are housed under controlled conditions (12-hour light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week prior to the experiment to reduce stress-related variables.
-
Group Allocation: Animals are randomly assigned to experimental groups: Vehicle Control, Positive Control (e.g., Diazepam), and Treatment Group (3-MBL at various dosages).
-
Compound Administration: 3-MBL, dissolved in a suitable vehicle, is administered to the treatment group, typically via intraperitoneal (IP) injection. The control group receives the vehicle only.
-
Seizure Induction: After a predetermined pretreatment interval (e.g., 30 minutes), status epilepticus is induced in all animals by an IP injection of pilocarpine.
-
Behavioral Observation and Scoring: Immediately following pilocarpine injection, animals are continuously observed for a period of several hours. The severity of seizures is scored at regular intervals using the Racine scale.
-
Data Collection and Analysis: Key endpoints are recorded, including the latency to the first seizure, the maximum seizure stage reached, and the overall survival rate. Statistical analysis is performed to compare the treatment group against the control group.
Caption: Experimental workflow for in vivo evaluation of 3-MBL's anticonvulsant activity.
Part 4: Summary of Preclinical Findings and Future Directions
The combined in silico and in vivo evidence strongly supports the potential of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide as a novel anticonvulsant agent.[6]
Key Findings:
| Study Type | Finding | Implication |
| In Silico | 3-MBL shows high energetic affinity for the FAAH enzyme, potentially blocking the substrate access channel.[6] | Provides a plausible, testable mechanism of action for the observed biological effects. |
| In Vivo | Administration of 3-MBL significantly increased the survival probability in rats with pilocarpine-induced status epilepticus.[6] | Demonstrates clear therapeutic efficacy in a preclinical model of epilepsy. |
Future Directions: While promising, the journey of 3-MBL from a preclinical candidate to a therapeutic agent requires further rigorous investigation. Key next steps include:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Toxicology Screening: Establishing a comprehensive safety profile through acute and chronic toxicity studies.
-
Mechanism Refinement: Utilizing enzymatic assays to directly quantify the inhibitory concentration (IC₅₀) of 3-MBL against FAAH.
-
Broader Efficacy Testing: Evaluating the compound in other models of epilepsy and related neurological disorders.
This technical guide consolidates the current understanding of (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide, highlighting its potential as a valuable tool for researchers and a promising lead for drug development professionals in the field of neurology.
References
-
N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway. PubMed. [Link]
-
9,12-Octadecadienoic acid (Z,Z)-. NIST WebBook. [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Semantic Scholar. [https://www.semanticscholar.org/paper/Anticonvulsant-Effects-of-Synthetic-N-(3-and-An-In-Vera-L%C3%B3pez-Moscoso-Paredes/594611599557053530c149d5a711202b37805177]([Link]
-
化合物N-(3-Methoxybenzyl-(9z,12z)-octadecadienamide. Sangon Biotech. [Link]
-
N-((3-Methoxyphenyl)methyl)octadeca-9,12,15-trienamide, (9Z,12Z,15Z)-. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-Methoxyphenyl_methyl_octadeca-9_12_15-trienamide___9Z_12Z_15Z-]([Link]
-
(9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide. PubChem. [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. ResearchGate. [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. PubMed. [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. [Link]
-
N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide. DC Chemicals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide | CAS:883715-22-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. (9Z,12Z)-N-(3-Methoxybenzyl)Octadeca-9,12-Dienamide | C26H41NO2 | CID 73346043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. N-(3-Methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide|CAS 883715-23-9|DC Chemicals [dcchemicals.com]
